1-((2-Hydroxyethoxy)methyl)-5-chlorouracil

Description

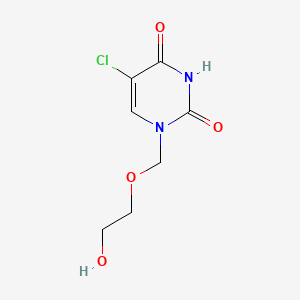

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil is a synthetic uracil derivative characterized by a (2-hydroxyethoxy)methyl group at the N1 position and a chlorine atom at the C5 position of the pyrimidine ring. This structural modification enhances its solubility and bioavailability compared to unmodified uracil derivatives. Its synthesis typically involves condensation reactions of bis(trimethylsilyl)uracil with chloromethyl ether or acetoxymethyl ether under Lewis acid catalysis, yielding moderate to good purity (38–72%) .

Properties

CAS No. |

81777-50-6 |

|---|---|

Molecular Formula |

C7H9ClN2O4 |

Molecular Weight |

220.61 g/mol |

IUPAC Name |

5-chloro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H9ClN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |

InChI Key |

IRBWPPLZXNTYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1COCCO)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil typically involves multiple steps. One common method includes the treatment of 1-((2-Hydroxyethoxy)methyl)uracils with tert-butyldimethylsilyl chloride in dimethylformamide (DMF) solution in the presence of imidazole . This is followed by the formation of silyl ethers, which are then treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.

Common reagents used in these reactions include lithium diisopropylamide, tert-butyldimethylsilyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil has shown promise in the development of antiviral agents. Studies indicate that derivatives of uracil, including this compound, exhibit significant antiviral activity against viruses such as HIV and herpes simplex virus. The mechanism of action typically involves inhibition of viral replication by interfering with nucleic acid synthesis or modifying enzyme activity associated with viral life cycles.

Case Study: HIV Inhibition

Molecular docking studies have been conducted to analyze how this compound interacts with reverse transcriptase in HIV. These studies provide insights into its binding affinity and potential effectiveness as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions, often starting from uracil derivatives. The chloromethyl group is electrophilic and can participate in nucleophilic substitution reactions, allowing the formation of new derivatives through reactions with various nucleophiles like amines and thiols.

Synthesis Pathway

A typical synthesis pathway may include:

- Formation of the chloromethyl derivative.

- Introduction of the hydroxyethoxy group via etherification or esterification reactions.

- Purification and characterization of the final product.

Anticancer Potential

Research has also explored the anticancer properties of uracil derivatives, including this compound. Compounds structurally similar to this derivative have demonstrated antitumor activity by affecting DNA synthesis and cellular proliferation .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Chloromethyl)uracil | Chloromethyl at 5-position | Antiviral activity against certain viruses |

| N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | Hydroxyethoxy at N-position | Potential anti-cancer properties |

| 1-(2-Hydroxyethoxymethyl)-5-isopropyluracil | Isopropyl group at 5-position | Enhanced antiviral activity |

Pharmacokinetics and Interaction Studies

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Interaction studies often focus on its binding affinity to viral enzymes or cellular components, which can elucidate its mechanism of action and possible side effects.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication, making it a potential antiviral agent . The molecular targets include enzymes like uridine phosphorylase .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects at C5: Halogenated Derivatives (Cl, Br, I): Chlorine provides optimal balance between steric bulk and electron-withdrawing effects, enhancing enzyme inhibition (IC50: 1.4 nM) . Methyl Group: Reduces potency (IC50 >100 nM) due to electron-donating effects but improves metabolic stability . Acylethynyl Groups: Introduce antiviral activity but increase cytotoxicity, limiting therapeutic utility .

N1 Modifications :

Mechanistic and Pharmacokinetic Comparisons

Enzyme Inhibition

- Uridine Phosphorylase Inhibition: this compound (IC50: 1.4 nM) outperforms BAU (IC50: ~50 nM) due to stronger hydrogen bonding between the chlorine atom and the enzyme’s active site . 5-Aminouracil derivatives exhibit reduced inhibition (IC50: >1 µM) due to weaker electron-withdrawing effects .

Biological Activity

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil, a derivative of 5-chlorouracil, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C8H10ClN2O3

- Molecular Weight : 220.63 g/mol

- IUPAC Name : 1-((2-Hydroxyethoxy)methyl)-5-chloropyrimidine-2,4-dione

This compound functions primarily through its incorporation into RNA and DNA, leading to disruption in nucleic acid synthesis. The chlorinated uracil moiety is known to interfere with the normal function of nucleobases, contributing to its biological effects:

- Inhibition of DNA Synthesis : The compound acts as an antimetabolite, mimicking uracil and disrupting the synthesis of nucleic acids.

- Antiviral Activity : It has shown promise against various viral strains by inhibiting viral replication through interference with viral RNA synthesis.

Antiviral Activity

Research indicates that derivatives of chlorouracil exhibit significant antiviral properties. For instance, studies have demonstrated that compounds similar to this compound can effectively inhibit replication of viruses such as herpes simplex virus (HSV) and influenza virus.

Antitumor Activity

The compound's antitumor properties have been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxic effects in lymphoma and leukemia cells.

Study on Inflammation and DNA Damage

A study highlighted the role of chlorinated uracils in inflammation-induced DNA damage. It was found that exposure to hypochlorous acid led to an increase in 5-chlorouracil levels within DNA, suggesting a link between inflammatory processes and the generation of harmful nucleobase modifications that could lead to carcinogenesis .

Antiviral Efficacy Against Respiratory Viruses

In another investigation, derivatives similar to this compound were tested against respiratory syncytial virus (RSV) and influenza A viruses. The results indicated effective inhibition at low concentrations (EC50 values ranging from 0.124 to 0.228 µM), showcasing their potential as therapeutic agents during viral outbreaks .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil?

Methodological Answer:

The synthesis typically involves halogenation and alkoxylation steps. A validated approach includes:

- Step 1: Reacting 5-chlorouracil with 2-hydroxyethoxymethyl chloride (MEM chloride) in the presence of a base like triethylamine (TEA) to introduce the alkoxy group at the N1 position .

- Step 2: Optimizing halogenation using PbO₂ in glacial acetic acid to ensure regioselective substitution at the C5 position .

- Step 3: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures for high-purity yields .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) :

- NMR: Key signals include δ ~3.7–4.2 ppm (OCH₂CH₂O protons) and δ ~150–160 ppm (C4/C2 carbonyl carbons). The absence of a C5 proton confirms halogenation .

- HRMS: Calculate the exact mass (e.g., C₈H₁₀ClN₂O₄: theoretical [M+H]⁺ = 249.0283) and compare with experimental data to validate molecular integrity .

Advanced: What experimental frameworks are used to evaluate its antiviral or anticancer activity?

Methodological Answer:

- Antiviral Assays: Test against HIV-1 reverse transcriptase (RT) using in vitro enzymatic inhibition assays. Compare IC₅₀ values with control inhibitors like AZT, and monitor resistance mutations (e.g., K65R, L74V) via site-directed mutagenesis .

- Cytotoxicity Screening: Use MTT assays on human T-cell lines (e.g., MT-4 cells) to determine selectivity indices (SI = CC₅₀/IC₅₀) .

Advanced: How do researchers address conflicting data on its physicochemical properties (e.g., solubility)?

Methodological Answer:

- Gap Analysis: Cross-reference existing data (e.g., missing solubility in ) with predictive tools like LogP calculators (e.g., ACD/Labs) or HPLC-based solubility screens using acetonitrile/water gradients .

- Experimental Validation: Perform shake-flask solubility tests at physiological pH (7.4) and report results with standard deviations from triplicate runs .

Advanced: What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess oxidative metabolism .

- Stabilization Tactics: Introduce deuterium at metabolically labile sites (e.g., methyl groups) or co-administer cytochrome P450 inhibitors like ketoconazole .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with HIV-1 RT (PDB: 1RTD). Focus on hydrogen bonding with Lys101 and π-π stacking with Tyr181 .

- QSAR Models: Train datasets with descriptors like polar surface area (PSA) and ClogP to correlate with IC₅₀ values. Validate via leave-one-out cross-validation .

Basic: What analytical methods quantify the compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Use MRM transitions for quantification (e.g., m/z 249→132 for the parent ion) .

- Calibration Curves: Prepare in plasma (1–1000 ng/mL) with deuterated internal standards to correct for matrix effects .

Advanced: How are resistance mutations (e.g., in HIV RT) characterized for this compound?

Methodological Answer:

- Genotypic Analysis: Amplify RT genes from treated viral cultures via PCR and sequence to identify mutations (e.g., K65R). Compare with baseline sequences .

- Phenotypic Assays: Clone mutant RT into recombinant viruses and measure fold-changes in IC₅₀ relative to wild-type strains .

Basic: What safety protocols mitigate risks during synthesis and handling?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, ANSI Z87.1 goggles, and fume hoods with ≥100 fpm face velocity during synthesis steps involving MEM chloride .

- Spill Management: Neutralize acidic residues (e.g., from POCl₃) with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can isotopic labeling (e.g., ¹⁴C) track its in vivo distribution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.